molecular formula C19H15N3 B5597125 6-methyl-N-naphthalen-1-ylquinazolin-4-amine

6-methyl-N-naphthalen-1-ylquinazolin-4-amine

Cat. No.: B5597125
M. Wt: 285.3 g/mol
InChI Key: NAFQIUXLLQFHSR-UHFFFAOYSA-N
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Description

6-methyl-N-naphthalen-1-ylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant role in medicinal chemistry. Quinazoline derivatives are widely studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-naphthalen-1-ylquinazolin-4-amine typically involves the condensation of 2-aminobenzonitrile with naphthylamine derivatives under specific conditions. One common method includes the use of a metal catalyst to facilitate the reaction, often under reflux conditions . The reaction may proceed through an intermediate formation of imine, followed by cyclization to form the quinazoline core.

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs large-scale batch reactors with optimized conditions for yield and purity. The use of microwave-assisted synthesis and phase-transfer catalysis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-naphthalen-1-ylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-methyl-N-naphthalen-1-ylquinazolin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-naphthalen-1-ylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects such as cancer cell apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-N-naphthalen-1-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-13-9-10-17-16(11-13)19(21-12-20-17)22-18-8-4-6-14-5-2-3-7-15(14)18/h2-12H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFQIUXLLQFHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.